

A Comparative Guide to the Analytical Characterization of 4-Nitrophenyl Phenyl Sulfide

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Compound of Interest

Compound Name: *4-Nitrophenyl phenyl sulfide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization of **4-Nitrophenyl phenyl sulfide**. It includes detailed experimental protocols, comparative data with alternative compounds, and visual workflows to aid in the selection of appropriate analytical techniques for research and quality control purposes.

Introduction to 4-Nitrophenyl Phenyl Sulfide

4-Nitrophenyl phenyl sulfide, with the chemical formula C₁₂H₉NO₂S, is a yellow crystalline solid commonly utilized as a reagent and intermediate in organic synthesis.^[1] Its molecular structure, featuring a nitro group and a sulfide linkage between two phenyl rings, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research.^[1] Accurate characterization of this compound is crucial to ensure purity, confirm identity, and predict its behavior in chemical reactions.

Chemical and Physical Properties:

Property	Value	Reference
CAS Number	952-97-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₉ NO ₂ S	[1] [3] [5]
Molecular Weight	231.27 g/mol	[2] [3] [5]
Appearance	Yellow crystalline powder	[1] [4]
Melting Point	52-55 °C	[2]
Solubility	Sparingly soluble in water	[1]
IUPAC Name	1-nitro-4-(phenylsulfanyl)benzene	[3] [4]

Comparative Analysis with Alternative Compounds

For a comprehensive understanding, the analytical characteristics of **4-Nitrophenyl phenyl sulfide** are compared with two structurally related compounds: Bis(4-nitrophenyl) sulfide and 4-Aminophenyl phenyl sulfide.

- Bis(4-nitrophenyl) sulfide: This compound features two nitro groups, which is expected to influence its spectroscopic and chromatographic behavior.
- 4-Aminophenyl phenyl sulfide: As the reduced analog of **4-Nitrophenyl phenyl sulfide**, the replacement of the nitro group with an amino group leads to significant differences in its analytical profile.

Table 1: Comparison of Physical and Spectroscopic Properties

Analytical Method	4-Nitrophenyl phenyl sulfide	Bis(4-nitrophenyl) sulfide	4-Aminophenyl phenyl sulfide
Appearance	Yellow crystalline solid ^[1]	Orange flaky crystals ^[6]	Off-white to pale yellow solid
Melting Point (°C)	52-55 ^[2]	156-157 ^[6]	92-94
UV-Vis λ_{max} (nm)	~340	~350	~260 and ~300
^1H NMR (δ , ppm)	Aromatic protons: 7.2-8.2	Aromatic protons: 7.5-8.3	Aromatic protons: 6.7-7.3, Amino protons: ~3.7
^{13}C NMR (δ , ppm)	Aromatic carbons: 125-150	Aromatic carbons: 124-152	Aromatic carbons: 115-150
IR (cm^{-1})	~1510, ~1340 (NO_2)	~1515, ~1345 (NO_2)	~3450, ~3350 (NH_2)

Detailed Experimental Protocols and Data

This section outlines the standard operating procedures for the key analytical methods used to characterize **4-Nitrophenyl phenyl sulfide** and its alternatives.

HPLC is a fundamental technique for assessing the purity of **4-Nitrophenyl phenyl sulfide** and separating it from related impurities or reactants.

Experimental Protocol:

- Instrument: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 μL .

- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results:

Compound	Retention Time (min)
4-Nitrophenyl phenyl sulfide	~4.5
Bis(4-nitrophenyl) sulfide	~5.2
4-Aminophenyl phenyl sulfide	~3.8

Workflow for HPLC Analysis:



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Caption: Workflow for purity analysis by HPLC.

GC-MS is a powerful technique for both separation and identification, providing information on molecular weight and fragmentation patterns.

Experimental Protocol:

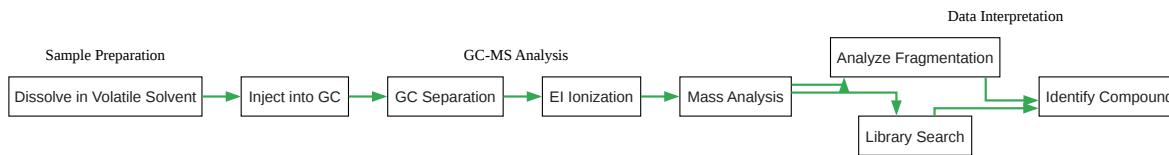
- Instrument: Standard GC-MS system.
- Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
- Injection: Splitless injection of 1 μ L at 250 °C.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Results:

Compound	Retention Time (min)	Molecular Ion (m/z)	Key Fragments (m/z)
4-Nitrophenyl phenyl sulfide	~12.5	231	185, 139, 109, 77
Bis(4-nitrophenyl) sulfide	~15.8	276	230, 184, 123
4-Aminophenyl phenyl sulfide	~11.2	201	184, 109, 92, 77

Workflow for GC-MS Analysis:



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Caption: Workflow for compound identification by GC-MS.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrument: FT-IR spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample in the range of 4000-400 cm^{-1} .

Expected Characteristic Peaks:

Functional Group	4-Nitrophenyl phenyl sulfide (cm^{-1})	Bis(4-nitrophenyl) sulfide (cm^{-1})	4-Aminophenyl phenyl sulfide (cm^{-1})
N-O Stretch (NO_2)	~1510 (asymmetric), ~1340 (symmetric)	~1515 (asymmetric), ~1345 (symmetric)	-
N-H Stretch (NH_2)	-	-	~3450, ~3350
C-S Stretch	~700-600	~700-600	~700-600
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3100-3000
Aromatic C=C Stretch	~1600-1450	~1600-1450	~1600-1450

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the molecule.

Experimental Protocol:

- Instrument: NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.

Expected Chemical Shifts (in CDCl_3):

Nucleus	4-Nitrophenyl phenyl sulfide (δ , ppm)
^1H	~8.15 (d, 2H), ~7.50 (m, 2H), ~7.40 (m, 3H), ~7.25 (d, 2H)
^{13}C	~148, ~146, ~135, ~132, ~130, ~129, ~126, ~125

Conclusion

The characterization of **4-Nitrophenyl phenyl sulfide** can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC is ideal for purity assessment, while GC-MS provides definitive identification through molecular weight and fragmentation analysis. FT-IR and NMR spectroscopy are indispensable for structural elucidation and confirmation of functional groups. By comparing the analytical data with that of related compounds, researchers can gain a deeper understanding of the structure-property relationships and ensure the quality of the material for its intended application.

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